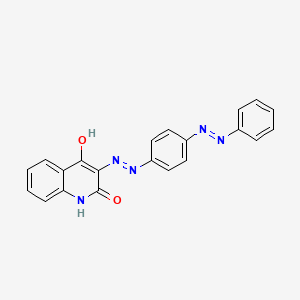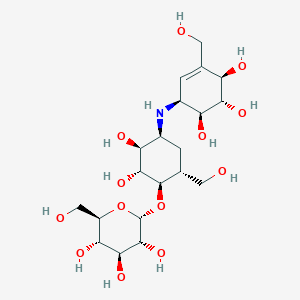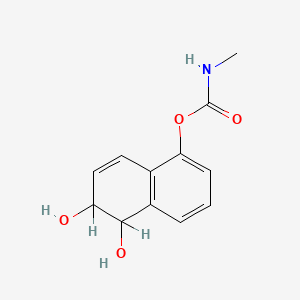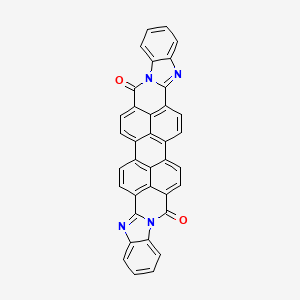
Disperse Yellow 56
Overview
Description
Disperse Yellow 56 is a synthetic dye primarily used for dyeing polyester and other hydrophobic fibers. It is a member of the disperse dye family, which are non-ionic dyes with low water solubility. This compound is known for its vibrant yellow color and is used extensively in the textile industry.
Mechanism of Action
Target of Action
C.I. Disperse Yellow 56 is a light yellow powder that is widely used in various industries such as textile, plastic, and paper . Its primary target is polyester fibers . Polyester fibers are dyed using disperse dyes like C.I. This compound due to their amorphous structure .
Mode of Action
The compound interacts with its target, the polyester fibers, by direct dyeing . This means that the dye is applied directly to the fiber without the need for a mordant to bind the dye. The dye is soluble in organic solvents like acetone and has high stability under different environmental conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIIts solubility in organic solvents like acetone suggests that it may be well-absorbed in environments where these solvents are present .
Result of Action
The primary result of the action of C.I. This compound is the coloration of polyester fibers . The dye imparts a light yellow color to the fibers, which can be used in the manufacture of textiles, plastics, and paper products .
Action Environment
The action, efficacy, and stability of C.I. This compound can be influenced by various environmental factors. For instance, the dyeing process can be affected by factors such as dye concentration, temperature, duration, pH, and the presence of additives like surfactants and carriers . Furthermore, the dye has high stability under different environmental conditions, suggesting that it can be used effectively in a variety of industrial settings .
Biochemical Analysis
Biochemical Properties
C.I. Disperse Yellow 56 plays a significant role in biochemical reactions, particularly as a nonspecific protein stain. It binds to the amino acid residues of proteins, allowing researchers to visualize protein localization and movement within cells . This compound interacts with various enzymes and proteins, including those involved in diazotization and coupling reactions. The nature of these interactions is primarily based on the binding affinity of C.I. This compound to the amino acid residues, which facilitates the staining process .
Cellular Effects
C.I. This compound has notable effects on various types of cells and cellular processes. As a fluorescent probe, it helps in examining the localization and movement of proteins within living cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used to study the effects of different solvents on reaction rates and the properties of proteins within cells .
Molecular Mechanism
The molecular mechanism of C.I. This compound involves its binding interactions with biomolecules. It binds to the amino acid residues of proteins, which allows it to act as a nonspecific protein stain . Additionally, it serves as a model compound for investigating the mechanism of diazotization and coupling reactions. This compound’s ability to bind to proteins and other biomolecules is crucial for its function as a fluorescent probe and a staining agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. This compound can change over time. This compound is known for its high stability under different environmental conditions, which ensures its effectiveness as a staining agent and a fluorescent probe . Long-term studies on its stability, degradation, and effects on cellular function are limited. Further research is needed to understand the temporal effects of C.I. This compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of C.I. This compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Further research is needed to determine the safe and effective dosage ranges for C.I. This compound in animal models .
Metabolic Pathways
C.I. This compound is involved in various metabolic pathways, particularly those related to its function as a nonspecific protein stain and a fluorescent probe. It interacts with enzymes and cofactors involved in diazotization and coupling reactions, which are essential for its staining and probing functions . The effects of C.I.
Transport and Distribution
The transport and distribution of C.I. This compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s ability to bind to amino acid residues of proteins plays a crucial role in its localization and accumulation within cells . Understanding the transport and distribution mechanisms of C.I. This compound is essential for optimizing its use as a staining agent and a fluorescent probe .
Subcellular Localization
C.I. This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it binds to proteins and other biomolecules . The targeting signals and post-translational modifications that direct C.I.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Yellow 56 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated systems to maintain consistency and quality. The process involves the precise control of pH, temperature, and reaction time. The dye is then purified, dried, and ground into a fine powder for use in dyeing processes.
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 56 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Aromatic amines, which can be further processed or used in other applications.
Substitution Products: Modified dyes with different functional groups, potentially altering their dyeing properties.
Scientific Research Applications
Disperse Yellow 56 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study diazotization and coupling reactions. It also serves as a probe to explore solvent properties and their effects on reaction rates.
Biology: Acts as a nonspecific protein stain, binding to amino acid residues of proteins. It is used as a fluorescent probe to examine the localization and movement of proteins within living cells.
Medicine: Investigated for its potential use in diagnostic applications due to its staining properties.
Industry: Widely used in the textile industry for dyeing polyester and other synthetic fibers. It is also used in the plastic and paper industries for coloring purposes.
Comparison with Similar Compounds
Disperse Yellow 42: Known for its use in dyeing polyester and its good lightfastness properties.
Disperse Yellow 114: Used in the textile industry for its bright yellow color and good dyeing performance on synthetic fibers.
Uniqueness of Disperse Yellow 56: this compound is unique due to its specific chemical structure, which provides distinct dyeing properties and makes it suitable for various applications in research and industry. Its ability to act as a nonspecific protein stain and fluorescent probe sets it apart from other similar dyes.
Properties
IUPAC Name |
4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-20-17-8-4-5-9-18(17)22-21(28)19(20)26-25-16-12-10-15(11-13-16)24-23-14-6-2-1-3-7-14/h1-13H,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCKCZAMIMLHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023745 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54077-16-6 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54077-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595767.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)
![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)


![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)

![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)



